molecular formula C20H20BrN5OS B307652 10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307652
M. Wt: 458.4 g/mol
InChI Key: IKLQEWRVGIOJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored.

Mechanism of Action

The mechanism of action of 10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes involved in cancer cell proliferation and survival. It may also act by modulating various signaling pathways involved in inflammation and immune response.
Biochemical and Physiological Effects:
10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have antimicrobial and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

For research on 10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further investigation of its mechanism of action and its potential as a therapeutic agent for cancer and infectious diseases. Additionally, future research may focus on the development of more efficient synthesis methods for this compound and its analogs. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 2-amino-6-methylpyridine with 2-chloro-1-(4-bromophenyl)ethanone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with butyl mercaptan in the presence of sodium hydride and dimethylformamide. The final product is purified by column chromatography.

Scientific Research Applications

10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in scientific research. This compound has been shown to have anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.

properties

Product Name

10-Bromo-3-(butylthio)-6-(6-methylpyridin-2-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

10-bromo-3-butylsulfanyl-6-(6-methylpyridin-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C20H20BrN5OS/c1-3-4-10-28-20-24-19-17(25-26-20)14-11-13(21)8-9-15(14)23-18(27-19)16-7-5-6-12(2)22-16/h5-9,11,18,23H,3-4,10H2,1-2H3

InChI Key

IKLQEWRVGIOJMN-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=NC(=CC=C4)C)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CC=CC(=N4)C)N=N1

Origin of Product

United States

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